molecular formula C17H16O3 B14903463 Methyl 3-methyl-3-phenyl-2,3-dihydrobenzofuran-5-carboxylate

Methyl 3-methyl-3-phenyl-2,3-dihydrobenzofuran-5-carboxylate

Cat. No.: B14903463
M. Wt: 268.31 g/mol
InChI Key: ILRDZEXOMDUZQD-UHFFFAOYSA-N
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Description

Methyl 3-methyl-3-phenyl-2,3-dihydrobenzofuran-5-carboxylate is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by its unique structure, which includes a methyl group, a phenyl group, and a carboxylate ester group attached to the dihydrobenzofuran core. Benzofuran derivatives are known for their wide range of biological and pharmacological activities, making them significant in various fields of research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-methyl-3-phenyl-2,3-dihydrobenzofuran-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 2-phenyl-3-buten-2-ol with an acid catalyst to form the dihydrobenzofuran ring, followed by esterification to introduce the carboxylate group . The reaction conditions often include the use of strong acids like sulfuric acid or p-toluenesulfonic acid, and the reaction is typically carried out under reflux conditions to ensure complete cyclization and esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. Catalytic processes using metal catalysts such as palladium or copper can be employed to facilitate the cyclization and esterification reactions. These methods are designed to maximize yield and minimize by-products, making the process more cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-3-phenyl-2,3-dihydrobenzofuran-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

Methyl 3-methyl-3-phenyl-2,3-dihydrobenzofuran-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which methyl 3-methyl-3-phenyl-2,3-dihydrobenzofuran-5-carboxylate exerts its effects is related to its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-methyl-3-phenyl-2,3-dihydrobenzofuran-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the phenyl group and the carboxylate ester group enhances its potential as a versatile intermediate in organic synthesis and as a candidate for drug development .

Biological Activity

Methyl 3-methyl-3-phenyl-2,3-dihydrobenzofuran-5-carboxylate (CAS Number: 2305844-11-3) is a member of the benzofuran family, which has garnered attention for its potential biological activities. This article delves into the compound's biological activity, focusing on its anticancer properties, mechanisms of action, and structural characteristics that contribute to its pharmacological effects.

Chemical Structure and Properties

This compound has the following molecular characteristics:

  • Molecular Formula : C17H16O3
  • Molecular Weight : 268.31 g/mol
  • Structural Features : The compound features a benzofuran core with a carboxylate group and methyl substituents that influence its biological activity.

Biological Activity Overview

Research indicates that derivatives of benzofuran, including this compound, exhibit various biological activities. Notably, these compounds have shown promise as anticancer agents.

Anticancer Activity

  • In Vitro Studies :
    • Methyl 3-methylbenzofuran derivatives were tested against non-small cell lung carcinoma (NSCLC) cell lines A549 and NCI-H23. The results demonstrated significant antiproliferative activity with IC50 values ranging from 1.48 µM to 47.02 µM for A549 cells and 0.49 µM to 68.9 µM for NCI-H23 cells .
    • The most potent compound in these studies was identified as having an IC50 comparable to staurosporine, a known anticancer agent .
  • Mechanism of Action :
    • The anticancer effects were linked to the induction of apoptosis in cancer cells. For instance, compound 4b induced a significant apoptotic effect in A549 cells, with approximately 42% of cells undergoing apoptosis compared to only 1.37% in the control group .
    • The mechanism involves interactions with specific cellular pathways that regulate cell cycle progression and apoptosis.

Comparative Analysis of Related Compounds

The biological activity of this compound can be further understood by comparing it with structurally related compounds:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
Methyl 2-(6-bromo-pyridin-2-yl)-2,3-dihydrobenzofuranContains a pyridine ringAntimicrobialEnhanced solubility due to pyridine
Methyl 5-(4-chlorophenyl)-2,3-dihydrobenzofuranChlorine substituent at position 4AnticancerIncreased potency against cancer cells
Methyl 4-(trifluoromethyl)-2,3-dihydrobenzofuranTrifluoromethyl groupAntiviralUnique electronic properties due to fluorine

This table highlights how structural modifications can lead to varying biological activities among benzofuran derivatives.

Case Studies

Several case studies have highlighted the effectiveness of methyl benzofurans in cancer treatment:

  • Study on NSCLC Cell Lines :
    • A study examined the effects of various methylbenzofuran derivatives on A549 and NCI-H23 cell lines, revealing that modifications such as methoxy groups significantly enhanced cytotoxicity .
  • Apoptosis Induction :
    • Research demonstrated that specific derivatives led to increased apoptosis rates in treated cancer cells compared to controls, underscoring their potential as therapeutic agents in oncology .

Properties

Molecular Formula

C17H16O3

Molecular Weight

268.31 g/mol

IUPAC Name

methyl 3-methyl-3-phenyl-2H-1-benzofuran-5-carboxylate

InChI

InChI=1S/C17H16O3/c1-17(13-6-4-3-5-7-13)11-20-15-9-8-12(10-14(15)17)16(18)19-2/h3-10H,11H2,1-2H3

InChI Key

ILRDZEXOMDUZQD-UHFFFAOYSA-N

Canonical SMILES

CC1(COC2=C1C=C(C=C2)C(=O)OC)C3=CC=CC=C3

Origin of Product

United States

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